molecular formula C14H13NO4S2 B12123601 4-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

4-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B12123601
M. Wt: 323.4 g/mol
InChI Key: HDZLAVLCJJTXIJ-PZXDNKHOSA-N
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Description

4-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound featuring a thiazolidine ring, a furan ring, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a thiazolidine-2,4-dione derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The thiazolidine ring can be reduced to form thiazolidine-2-thione derivatives.

    Substitution: The butanoic acid moiety can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like thionyl chloride (SOCl₂) for esterification or amines for amidation.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Thiazolidine-2-thione derivatives.

    Substitution: Esters or amides of butanoic acid.

Scientific Research Applications

4-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering gene expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione derivatives: Compounds with similar thiazolidine rings but different substituents.

    Furan derivatives: Compounds with furan rings and various functional groups.

    Butanoic acid derivatives: Compounds with butanoic acid moieties and different substituents.

Uniqueness

4-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is unique due to its combination of a thiazolidine ring, a furan ring, and a butanoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C14H13NO4S2

Molecular Weight

323.4 g/mol

IUPAC Name

4-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C14H13NO4S2/c16-12(17)7-2-8-15-13(18)11(21-14(15)20)6-1-4-10-5-3-9-19-10/h1,3-6,9H,2,7-8H2,(H,16,17)/b4-1+,11-6-

InChI Key

HDZLAVLCJJTXIJ-PZXDNKHOSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O

Canonical SMILES

C1=COC(=C1)C=CC=C2C(=O)N(C(=S)S2)CCCC(=O)O

Origin of Product

United States

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